molecular formula C9H20N2O B562028 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL CAS No. 110358-10-6

2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL

Cat. No. B562028
CAS RN: 110358-10-6
M. Wt: 172.272
InChI Key: QUHRDEWRRRJDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 g/mol . The IUPAC name for this compound is 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol .


Molecular Structure Analysis

The InChI code for “2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL” is InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 . This compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 3 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 26.7 Ų . It has a heavy atom count of 12 . The exact mass and the monoisotopic mass of the compound are 172.157563266 g/mol . The complexity of the compound is 122 .

Scientific Research Applications

Synthesis and Kinase Inhibitory Activities

A study by Sharma et al. (2010) explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from epichlorohydrine, including variants related to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. These compounds were tested as Src kinase inhibitors and for anticancer activity against human breast carcinoma cells, indicating potential applications in cancer research.

Crystal Structures and Solvates of Olanzapine

Bojarska et al. (2013) studied the crystal structures of various solvates of olanzapine, which includes a compound structurally similar to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (Bojarska, Maniukiewicz, & Sieroń, 2013). This research provides insights into the molecular conformations and crystal packing of such compounds, relevant for pharmaceutical sciences.

PPARgamma Agonists

Collins et al. (1998) conducted a study on the structure-activity relationship of compounds including 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL as PPARgamma agonists. This research is significant for understanding the therapeutic potential of these compounds in treating conditions like diabetes or obesity (Collins et al., 1998).

Synthesis of Derivatives

Mishriky and Moustafa (2013) focused on the synthesis of a compound closely related to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, which can contribute to the development of new chemical entities with potential pharmaceutical applications (Mishriky & Moustafa, 2013).

Antispasmodic Properties

Cymerman‐Craig and Harrisson (1955) explored the antispasmodic properties of related compounds, shedding light on the potential therapeutic uses of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in treating spasmodic conditions (Cymerman‐Craig & Harrisson, 1955).

α1 Receptor Antagonist Activity

Hon (2013) synthesized derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, which include structurally similar compounds to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, showing α1 receptor antagonistic activity. This suggests potential applications in treating conditions associated with α1 receptors (Hon, 2013).

properties

IUPAC Name

2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRDEWRRRJDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698579
Record name 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL

CAS RN

110358-10-6
Record name 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.